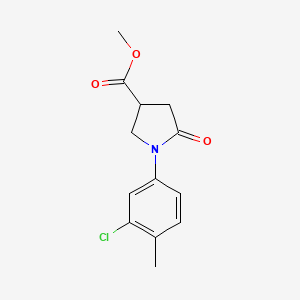

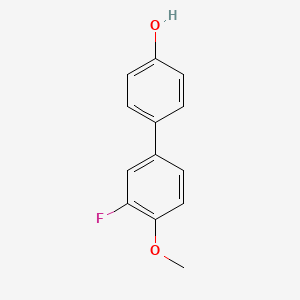

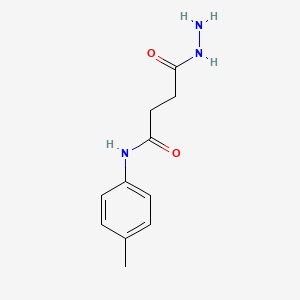

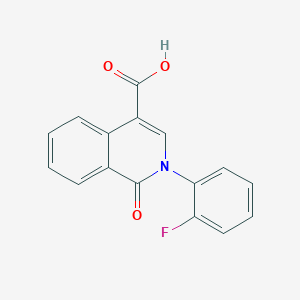

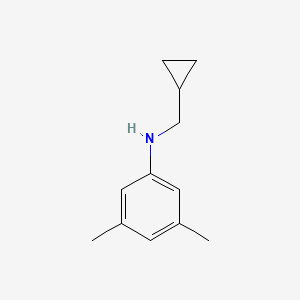

![molecular formula C13H20N2O B1345297 [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol CAS No. 915707-55-0](/img/structure/B1345297.png)

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss related compounds with diazepine rings, which are seven-membered heterocycles containing two nitrogen atoms. These compounds are of interest due to their potential pharmacological activities, such as anxiolytic properties .

Synthesis Analysis

The synthesis of related diazepine derivatives is described in the first paper, where a two-step synthesis is employed. Initially, a condensation reaction of 2,3-diaminopyridine with benzoylacetone is performed, followed by a cyclization reaction with various substituted benzaldehydes to form the seven-membered diazepine ring . Although the exact synthesis of “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by the presence of a seven-membered ring containing two nitrogen atoms. The diversity in molecular structure is achieved by introducing different substituents on the benzaldehyde used in the final cyclization step . The specific molecular structure of “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” would include a diazepan ring attached to a phenyl group with a methanol substituent, but the exact position of these groups is not provided in the papers.

Chemical Reactions Analysis

The second paper discusses the reactivity of a diazepine derivative with methanol. It describes the addition of a methanol molecule to the C=C bond of the diazepine ring, resulting in a tetrahydro derivative . This indicates that diazepine rings can undergo reactions with alcohols, such as methanol, which could be relevant for the functionalization of the “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” are not directly reported in the papers, the properties of similar diazepine compounds can provide some insights. The presence of a diazepine ring can influence the compound's solubility, boiling point, and stability. The substituents on the ring, such as a methanol group, can further affect these properties. The anxiolytic activity observed in some diazepine derivatives suggests potential interactions with biological targets, which could be influenced by the compound's physical and chemical characteristics .

科学的研究の応用

Antiproliferative Activity

A study by Liszkiewicz (2002) explored the synthesis of 1-phenyl-2-(aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]-diazepin-2-ylidene)-ethanones and tested their antiproliferative activity in vitro against cells of 7 human cancer cell lines. The study found that two of the tested compounds demonstrated cytotoxic activity in vitro, suggesting potential applications in cancer treatment or research (Liszkiewicz, 2002).

Catalytic Conversion of Methane to Methanol

Ahmed et al. (2020) reported a significant advancement in the heterogeneous catalytic conversion of methane to methanol under ambient temperature and pressure. The study involved the synthesis of new ligands with tricopper catalysts and achieved a high yield in the conversion process. This process could have implications for energy and environmental applications due to the efficient and selective conversion of methane to methanol (Ahmed et al., 2020).

Transformation of Tetrahydro-Pyrrolobenzodiazepines

Voskressensky et al. (2014) conducted a study on the transformation of 4-substituted tetrahydro-pyrrolobenzodiazepines in a three-component reaction with methyl propiolate and indole. The major transformation products were substituted pyrroles, which could potentially be used in the synthesis of complex organic molecules or pharmaceutical compounds (Voskressensky et al., 2014).

Safety And Hazards

Safety information for “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” indicates that it may be dangerous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It’s also important to provide appropriate exhaust ventilation at places where dust is formed .

特性

IUPAC Name |

[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-7-4-8-15(10-9-14)13-6-3-2-5-12(13)11-16/h2-3,5-6,16H,4,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBDLMFCIKDQDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640324 |

Source

|

| Record name | [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |

CAS RN |

915707-55-0 |

Source

|

| Record name | [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)

![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)